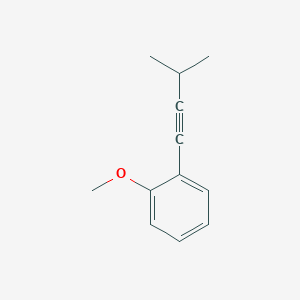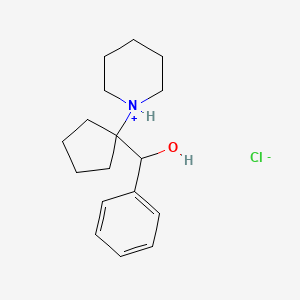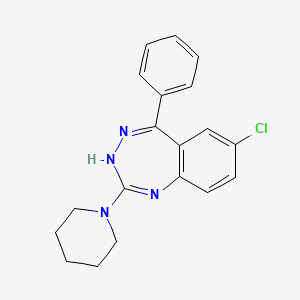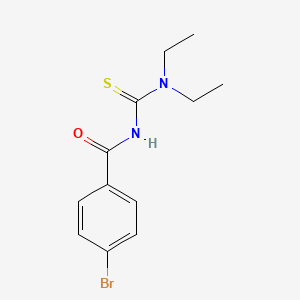
4-Bromo-N-(diethylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(diethylcarbamothioyl)benzamide is an organic compound with the molecular formula C12H15BrN2OS. It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the para position and a diethylcarbamothioyl group at the nitrogen atom.
Preparation Methods
The synthesis of 4-Bromo-N-(diethylcarbamothioyl)benzamide involves a multi-step process. The primary synthetic route includes the following steps :
Reaction of 4-bromobenzoyl chloride with potassium thiocyanate: This reaction is carried out in dry acetone to form 4-bromobenzoyl isothiocyanate.
Condensation with diethylamine: The 4-bromobenzoyl isothiocyanate is then condensed with diethylamine to yield this compound.
The reaction conditions typically involve maintaining anhydrous conditions and using solvents like acetone to ensure the purity and yield of the final product .
Chemical Reactions Analysis
4-Bromo-N-(diethylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the thiocarbonyl group.
Condensation Reactions: The compound can participate in condensation reactions with other amines or thiols to form more complex derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
4-Bromo-N-(diethylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(diethylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound’s thiocarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Bromo-N-(diethylcarbamothioyl)benzamide can be compared with other benzamide derivatives and thiourea compounds:
Benzamide Derivatives: Compounds like 4-bromo-N,N-diethylbenzamide share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiourea Compounds: Compounds like N-(dibenzylcarbamothioyl)-3-methylbutanamide have similar thiocarbonyl groups but differ in their overall structure and reactivity.
Properties
CAS No. |
105340-26-9 |
|---|---|
Molecular Formula |
C12H15BrN2OS |
Molecular Weight |
315.23 g/mol |
IUPAC Name |
4-bromo-N-(diethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C12H15BrN2OS/c1-3-15(4-2)12(17)14-11(16)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,16,17) |
InChI Key |
HOPOEMQXTWNRJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


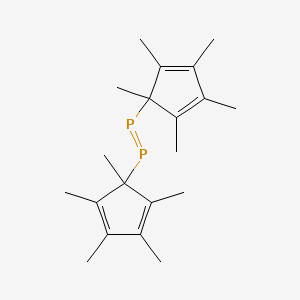
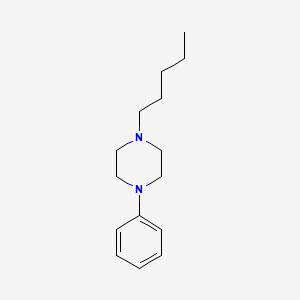


![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
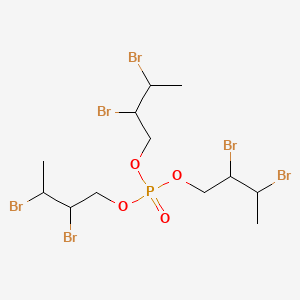
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
